1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a polycyclic heterocyclic compound featuring a fused pyrrolo-triazole-dione core substituted with two 3,5-dimethoxyphenyl groups. Its synthesis likely involves multi-step reactions, such as cyclocondensation of α,β-unsaturated ketones with nitrile derivatives, analogous to methods described for related pyrazole and pyridine systems .
Properties
IUPAC Name |
3,5-bis(3,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-27-13-5-11(6-14(9-13)28-2)23-19(25)17-18(20(23)26)24(22-21-17)12-7-15(29-3)10-16(8-12)30-4/h5-10,17-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSZSQFUAPDRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)OC)OC)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, catalyzed by copper or ruthenium.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with unique electronic properties .
Mechanism of Action
The mechanism of action of 1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight, PSA, and rotatable bonds suggest reduced oral bioavailability compared to smaller derivatives like pyrazolo-pyrimidinones .
- The 3,5-dimethoxyphenyl groups may improve membrane permeability relative to chlorophenyl or furyl substituents due to increased lipophilicity, though this could be offset by higher PSA .
Antimicrobial Activity
Compounds with aryl substituents (e.g., 4a–c, 5a,b) exhibit moderate to strong antimicrobial effects. The target compound’s dimethoxyphenyl groups may enhance activity against Gram-positive bacteria by promoting membrane penetration, similar to methoxy-substituted pyridines .
Enzyme Inhibition Potential
The triazole-dione core may confer TRPA1 inhibitory activity, as seen in structurally related pyrimido-oxazine-diones . However, the steric bulk of dimethoxyphenyl groups could reduce binding affinity compared to smaller analogs.
Bioavailability and Drug-Likeness
Per Veber’s rules, the target compound’s PSA (~140–160 Ų) and rotatable bonds (~8–10) approach the thresholds for poor rat oral bioavailability (<140 Ų PSA, ≤10 rotatable bonds) . In contrast, pyrazolo-pyrimidinones (PSA ~70–100 Ų) are more likely to achieve adequate bioavailability.
Biological Activity
1,5-bis(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound belonging to the class of triazole derivatives. Its unique structural features suggest potential biological activities that are currently under investigation. This article provides a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound includes two methoxy-substituted phenyl groups attached to a pyrrolo-triazole core. This configuration is expected to influence its interaction with biological targets.
The biological activity of triazole compounds often involves their ability to form hydrogen bonds and engage in stacking interactions with biological macromolecules. Specifically for this compound:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access.
- Cell Cycle Arrest : Similar to other triazole derivatives, it may induce cell cycle arrest and apoptosis in cancer cells through various mechanisms including mitochondrial disruption and caspase activation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines.
- Apoptosis Induction : It has been reported to trigger apoptosis in human cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Antimicrobial Activity
Preliminary investigations suggest that this compound also possesses antimicrobial properties. It has been tested against several bacterial strains with promising results:
- Bacterial Inhibition : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
Case Studies
In a recent study focused on triazole derivatives:
- Synthesis and Evaluation : A series of triazole compounds were synthesized and evaluated for their biological activities. Among them was the target compound which exhibited potent antiproliferative effects in human cancer cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
